molecular formula C12H13NO6 B8341861 Ethyl (4-acetyl-2-nitrophenoxy)acetate

Ethyl (4-acetyl-2-nitrophenoxy)acetate

Cat. No. B8341861
M. Wt: 267.23 g/mol
InChI Key: GHRBCKUNYZGSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875715B2

Procedure details

Ethyl (4-acetyl-2-nitrophenoxy)acetate (Intermediate 90) was reacted with iron in acetic acid as described for Intermediate 48. The crude product was obtained as an off white solid after work up. Recrystallization with ethyl acetate/methanol afforded the product as a colorless solid in 51% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:7]([O:8][CH2:9][C:10](OCC)=[O:11])=[C:6]([N+:17]([O-])=O)[CH:5]=1)(=[O:3])[CH3:2].COC1C=CC2OCC(=O)NC=2C=1>C(O)(=O)C.[Fe]>[C:1]([C:4]1[CH:16]=[CH:15][C:7]2[O:8][CH2:9][C:10](=[O:11])[NH:17][C:6]=2[CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC2=C(NC(CO2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was obtained as an off white solid after work up
CUSTOM
Type
CUSTOM
Details
Recrystallization with ethyl acetate/methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC2=C(NC(CO2)=O)C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.